![molecular formula C27H30N2O B5120488 N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B5120488.png)
N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide
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Overview
Description
N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with benzyl chloride to form N-benzyl-4-benzylpiperidine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A precursor in the synthesis of N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide, known for its monoamine releasing properties.
N-benzyl-4-hydroxypiperidine: Another derivative with similar structural features but different functional groups.
1-Benzyl-4-piperidone: A related compound used as a building block in pharmaceutical synthesis.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to selectively release dopamine and norepinephrine makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-[(4-benzylpiperidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c30-27(28-20-24-9-5-2-6-10-24)26-13-11-25(12-14-26)21-29-17-15-23(16-18-29)19-22-7-3-1-4-8-22/h1-14,23H,15-21H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTRKOGBHRURAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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